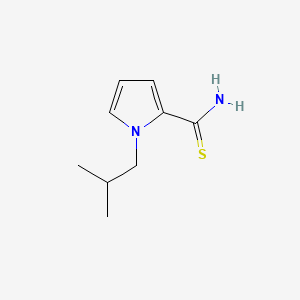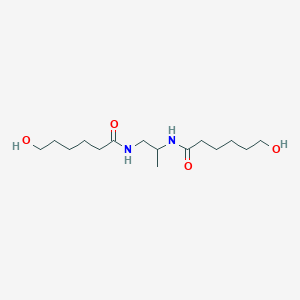
N,N'-(Propane-1,2-diyl)bis(6-hydroxyhexanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyhexanamide groups connected by a propane-1,2-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) typically involves the reaction of 6-hydroxyhexanoic acid with propane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
In an industrial setting, the production of N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Propane-1,3-diyl)bis(6-hydroxyhexanamide)
Uniqueness
N,N’-(Propane-1,2-diyl)bis(6-hydroxyhexanamide) is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it suitable for specific applications .
Propiedades
Número CAS |
94474-31-4 |
|---|---|
Fórmula molecular |
C15H30N2O4 |
Peso molecular |
302.41 g/mol |
Nombre IUPAC |
6-hydroxy-N-[2-(6-hydroxyhexanoylamino)propyl]hexanamide |
InChI |
InChI=1S/C15H30N2O4/c1-13(17-15(21)9-5-3-7-11-19)12-16-14(20)8-4-2-6-10-18/h13,18-19H,2-12H2,1H3,(H,16,20)(H,17,21) |
Clave InChI |
BVDDAGNWXBYGHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)CCCCCO)NC(=O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


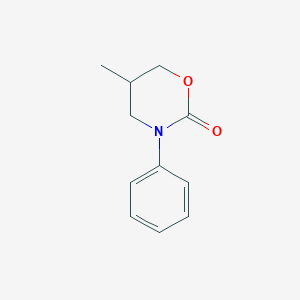
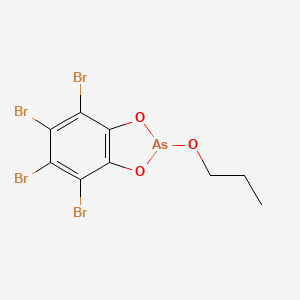
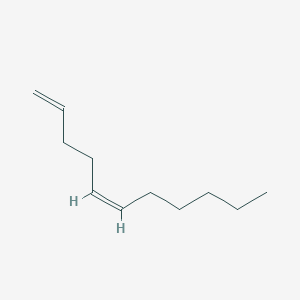

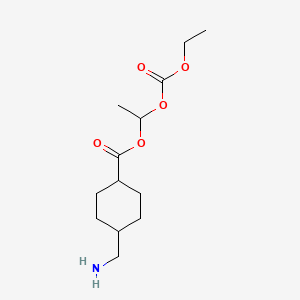
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
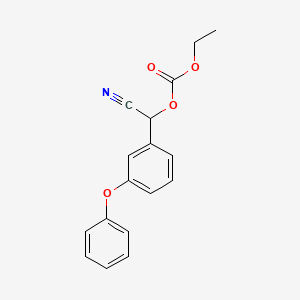

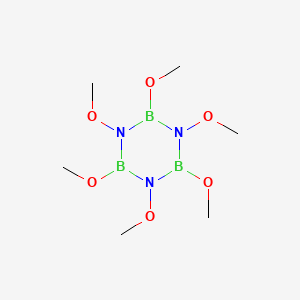
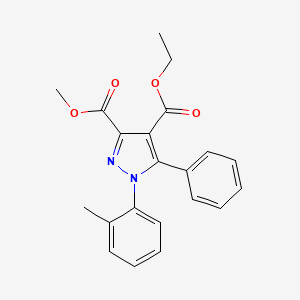
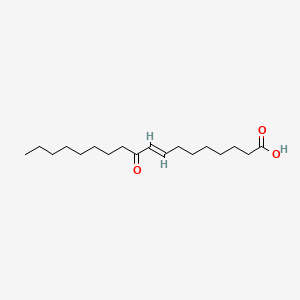
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
